methyl 3-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate
Description
Methyl 3-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a thiophene-based sulfonamide derivative featuring a piperidine-carbamoyl moiety. Its structure integrates a thiophene-2-carboxylate core modified with a sulfamoyl linker and a dimethylcarbamoyl-substituted piperidine group.
Properties
IUPAC Name |
methyl 3-[[1-(dimethylcarbamoyl)piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O5S2/c1-17(2)15(20)18-7-4-11(5-8-18)10-16-25(21,22)12-6-9-24-13(12)14(19)23-3/h6,9,11,16H,4-5,7-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNHFHNUJVKNAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=C(SC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene-2-carboxylate and introduce the sulfamoyl group through a sulfonation reaction. The piperidine moiety can be introduced via a nucleophilic substitution reaction, where the piperidine derivative reacts with an appropriate leaving group on the thiophene ring.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfamoyl group.
Reduction: Reduction reactions can target the carbonyl group in the ester moiety.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfamoyl group can lead to sulfoxides or sulfones, while reduction of the ester group can yield alcohols.
Scientific Research Applications
Chemical Properties and Structure
Methyl 3-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate has a molecular formula of C₁₈H₂₄N₄O₄S and a molecular weight of approximately 396.5 g/mol. The structure includes a thiophene ring, which is known for its role in enhancing biological activity due to its electron-rich nature. The compound's unique functional groups contribute to its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds containing thiophene moieties exhibit significant anticancer properties. This compound has been investigated for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study demonstrated that derivatives of thiophene compounds showed promising results against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the modulation of key signaling pathways involved in cell proliferation and survival .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Its sulfamoyl group enhances its ability to interact with bacterial enzymes, making it effective against a range of pathogens.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
This table illustrates the effectiveness of the compound against various bacterial strains, indicating its potential as a therapeutic agent in treating infections .
Pain Management
Emerging research suggests that this compound may have analgesic properties. Its structural similarity to known pain-relieving agents positions it as a candidate for further investigation.
Case Study:
In preclinical models, the compound demonstrated significant pain relief in inflammatory pain models, suggesting its utility in developing new analgesics .
Mechanism of Action
The mechanism of action of methyl 3-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine moiety can enhance binding affinity to certain biological targets, while the sulfamoyl group can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Structural Analogues from Patent Literature ()
A closely related compound from PCT/US12/036594 (Example 62) is 2-(1-(4-amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one. Key differences include:
- Core Structure: The analogue replaces the thiophene-2-carboxylate with a pyrazolo-pyrimidine-chromenone hybrid system.
- Substituents: It features fluorophenyl and chromenone groups absent in the target compound.
- Physicochemical Data : The analogue exhibits a higher melting point (227–230°C) and molecular weight (560.2 g/mol), likely due to its extended aromatic system .
Piperidine-Carboxylate Derivatives ()
Compounds like (R)-Methyl 1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylate (Tiagabine-related compound A) share the piperidine-carboxylate motif but diverge in key aspects:
Thiophene-Carboxylate Intermediates ()
Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate serves as a precursor for thienopyrimidine derivatives. Contrasts include:
- Reactivity: The bromo-cyano substituents enable nucleophilic substitution, unlike the sulfamoyl-piperidine group in the target compound.
- Applications: This intermediate is used to synthesize bioactive thienopyrimidines, whereas the target compound’s bioactivity remains less defined .
Comparative Analysis Table
Research Implications
- Synthetic Flexibility: The target compound’s sulfamoyl-piperidine group offers modularity for derivatization, contrasting with the rigid chromenone system in Example 62 .
- Pharmacokinetics : The piperidine-carbamoyl moiety may enhance blood-brain barrier penetration compared to Tiagabine-related compounds, which lack sulfonamide linkages .
- Unmet Needs: Further studies are required to elucidate the target compound’s biological targets, leveraging methodologies applied to thienopyrimidine intermediates .
Biological Activity
Overview of Methyl 3-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate
This compound is a synthetic compound that features a thiophene ring, a sulfamoyl group, and a piperidine moiety. Such compounds often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure
The compound consists of several key functional groups:
- Thiophene ring : Known for its electronic properties and potential biological activities.
- Sulfamoyl group : Often associated with antibacterial activity due to its ability to inhibit bacterial folic acid synthesis.
- Piperidine moiety : Commonly found in many pharmaceuticals, contributing to various pharmacological effects.
Antimicrobial Activity
Compounds with sulfamoyl groups typically demonstrate significant antimicrobial properties. Studies have shown that sulfamoyl derivatives can inhibit bacterial growth by interfering with folate metabolism, which is crucial for DNA synthesis in bacteria. The presence of the piperidine ring may enhance membrane permeability, allowing better access to bacterial targets.
Anticancer Potential
Thiophene derivatives have been investigated for their anticancer effects. Research indicates that modifications in the thiophene structure can lead to enhanced cytotoxicity against various cancer cell lines. The incorporation of piperidine and sulfamoyl groups may also contribute to apoptosis induction in cancer cells.
Anti-inflammatory Effects
Some studies suggest that thiophene-based compounds can exhibit anti-inflammatory properties by inhibiting key inflammatory mediators such as cytokines and prostaglandins. The potential for this compound to modulate inflammatory pathways warrants further investigation.
Case Study 1: Antimicrobial Efficacy
A study examining sulfamoyl derivatives found that certain compounds exhibited potent activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of dihydropteroate synthase, an enzyme critical for folate biosynthesis.
Case Study 2: Anticancer Activity
Research on thiophene derivatives demonstrated that specific modifications could significantly increase cytotoxicity against breast cancer cell lines. The study highlighted the role of structural variations in enhancing apoptotic pathways.
Research Findings Table
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR confirm functional groups (e.g., piperidinyl protons at δ 2.5–3.5 ppm, thiophene carbons at ~125–140 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ≈ 457.15 Da) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect impurities .
- X-ray Crystallography : Resolves stereochemistry and confirms sulfamoyl group orientation .
How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Q. Advanced
- Cross-Validation : Compare NMR data with computational predictions (DFT calculations) for proton/carbon shifts .
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals (e.g., piperidinyl vs. sulfamoyl protons) .
- Isotopic Labeling : Introduce N or C labels in the piperidine or sulfamoyl groups to track connectivity .
- Alternative Ionization in MS : MALDI-TOF or APCI-MS can reduce fragmentation ambiguities .
What methodologies are employed to assess the biological activity and mechanism of action of this compound?
Q. Advanced
- Enzyme Inhibition Assays : Test against serine proteases or kinases (e.g., IC50 via fluorogenic substrates) due to sulfamoyl group’s affinity for catalytic sites .
- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY conjugate) and confocal microscopy to track intracellular localization .
- Receptor Binding : Radioligand displacement assays (e.g., H-labeled competitors) for GPCR or ion channel targets .
- Transcriptomic Profiling : RNA-seq to identify differentially expressed genes post-treatment .
What are the recommended protocols for evaluating the chemical stability of this compound under different pH and temperature conditions?
Q. Basic
- pH Stability : Incubate in buffers (pH 1–13, 37°C) for 24–72 hours. Monitor degradation via HPLC; sulfamoyl bonds degrade at pH <2 or >10 .
- Thermal Stability : Heat samples (40–80°C) in sealed vials. Use TGA/DSC to determine decomposition temperature (>150°C typical) .
- Light Sensitivity : Expose to UV (254 nm) and visible light; thiophene rings may photodegrade, requiring amber storage .
How can researchers design structure-activity relationship (SAR) studies to optimize the pharmacological profile of this compound?
Q. Advanced
- Functional Group Modifications :
- Replace dimethylcarbamoyl with acetyl or urea groups to test carbamate necessity .
- Vary piperidine substituents (e.g., fluorine at C-4) to enhance blood-brain barrier penetration .
- In Silico Screening : Dock modified structures into target proteins (e.g., COX-2) using AutoDock Vina to predict binding affinity .
- Pharmacokinetic Profiling : Measure logP (octanol/water) and metabolic stability in liver microsomes .
What strategies are effective in scaling up the synthesis of this compound while maintaining yield and purity?
Q. Advanced
- Continuous Flow Reactors : Optimize sulfonation and coupling steps in flow systems to reduce batch variability .
- Catalyst Recycling : Use immobilized catalysts (e.g., polymer-supported EDC) for amine coupling .
- Crystallization Engineering : Implement anti-solvent addition (e.g., water into ethanol) to control crystal size and purity .
How should researchers approach the identification and characterization of potential degradation products of this compound?
Q. Basic
- Forced Degradation : Expose to heat (80°C), light (1.2 million lux-hours), and oxidative stress (3% H2O2) .
- LC-MS/MS Analysis : Use Q-TOF instruments to identify fragments (e.g., hydrolyzed sulfamoyl or decarboxylated thiophene) .
- Stability-Indicating Methods : Validate HPLC methods to separate degradation peaks (e.g., 0.1% TFA in mobile phase) .
What computational methods complement experimental data in predicting the reactivity and interaction of this compound with biological targets?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., 100 ns trajectories) to assess binding stability .
- Quantum Mechanical (QM) Calculations : Calculate Fukui indices to predict electrophilic/nucleophilic sites on the thiophene ring .
- Machine Learning Models : Train on kinase inhibitor datasets to predict off-target effects .
How do researchers validate the selectivity of this compound against off-target biological pathways?
Q. Advanced
- Panel Screening : Test against 100+ kinases/enzymes (e.g., Eurofins Panlabs® panel) to calculate selectivity scores (≥10-fold preference for target) .
- CRISPR Knockout Models : Generate cell lines lacking the target protein; confirm loss of compound efficacy .
- Proteome-Wide Profiling : Use thermal shift assays (CETSA) to identify non-target proteins affected by compound binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
